![molecular formula C18H22ClN5O2 B5438044 2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5438044.png)
2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a critical role in the regulation of many cellular processes, including cell motility, protein degradation, and the immune response. ACY-1215 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide works by inhibiting the activity of HDAC6, which leads to an increase in the acetylation of proteins involved in various cellular processes. HDAC6 is known to regulate the acetylation of tubulin, a protein involved in cell motility and protein degradation. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated tubulin, which impairs the motility and survival of cancer cells. This compound also inhibits the production of inflammatory cytokines, which contributes to its therapeutic effects in neurodegenerative and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. This compound also enhances the activity of other chemotherapeutic agents, making it a potential combination therapy for cancer. In neurodegenerative diseases, this compound improves cognitive function and reduces neuroinflammation by modulating the activity of microglia, the immune cells of the brain. In autoimmune diseases, this compound reduces inflammation and improves disease symptoms by modulating the activity of T cells, the immune cells involved in autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide has several advantages for use in lab experiments. It is a selective inhibitor of HDAC6, which reduces the potential for off-target effects. This compound is also water-soluble, which makes it easy to administer in animal models. However, this compound has some limitations for use in lab experiments. It has a short half-life in vivo, which requires frequent dosing in animal models. This compound is also metabolized by the liver, which can lead to variability in its pharmacokinetics.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide. One area of interest is the development of combination therapies for cancer. This compound has been shown to enhance the activity of other chemotherapeutic agents, and there is potential for it to be used in combination with other drugs to improve cancer treatment outcomes. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties. This could lead to the development of more potent and effective HDAC6 inhibitors for use in a variety of diseases. Finally, there is potential for the use of this compound in the treatment of other diseases, such as infectious diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide involves several steps. The starting material is 4-chloroaniline, which is reacted with ethyl 2-bromoacetate to form 2-(4-chlorophenyl)acetate. This intermediate is then reacted with 6-(4-morpholinyl)-4-pyrimidinamine to form this compound. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide has been studied extensively in preclinical models of cancer, neurodegenerative diseases, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth of multiple myeloma cells and sensitize them to other chemotherapeutic agents. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c19-15-3-1-14(2-4-15)11-18(25)21-6-5-20-16-12-17(23-13-22-16)24-7-9-26-10-8-24/h1-4,12-13H,5-11H2,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJZOZFVSGKTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5437962.png)
![N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5437964.png)
![N~2~-({(2R,5S)-5-[(5-chloropyridin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5437973.png)
![1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5437978.png)
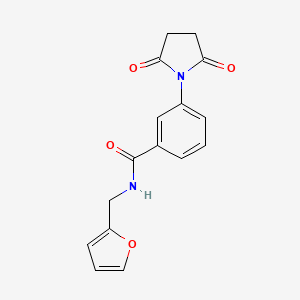
![2-ethyl-6-{[1-(2-fluorobenzyl)-2,5-dimethyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5437990.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5437991.png)
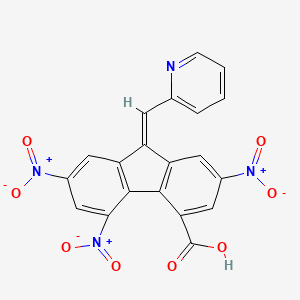
![N-[3-(1,3-benzoxazol-2-yl)propyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5438012.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B5438020.png)
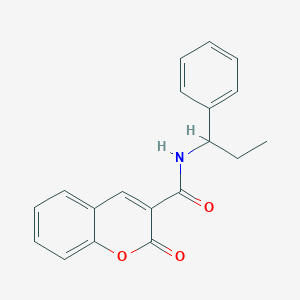
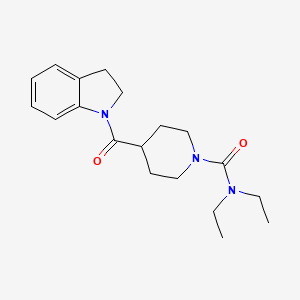
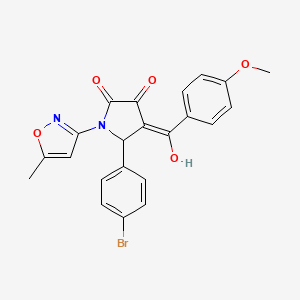
![3-(2-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5438060.png)